molecular formula C10H16N2OS B12978395 1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one

1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one

Cat. No.: B12978395
M. Wt: 212.31 g/mol
InChI Key: JNYAMYSWMRTBHB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a unique structure with a cyclopropyl group, a thietan-3-ylamino substituent, and a pyrrolidin-2-one core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation . This method is versatile and allows for the incorporation of various substituents on the cyclopropane and amine components. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

1-cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one

InChI

InChI=1S/C10H16N2OS/c13-10-9(11-7-5-14-6-7)3-4-12(10)8-1-2-8/h7-9,11H,1-6H2

InChI Key

JNYAMYSWMRTBHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2=O)NC3CSC3

Origin of Product

United States

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